

Application Notes and Protocols for AF 594 NHS Ester Labeling of Oligonucleotides

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Compound of Interest

Compound Name: AF 594 NHS ester

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Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), DNA sequencing, and cellular imaging. The covalent attachment of a fluorophore to an oligonucleotide enables the detection, quantification, and localization of specific nucleic acid sequences.

This document provides a detailed protocol for the labeling of amino-modified oligonucleotides with **AF 594 NHS ester**. AF 594 is a bright and photostable red fluorescent dye, making it an excellent choice for fluorescence microscopy and other sensitive detection methods. The N-hydroxysuccinimidyl (NHS) ester reactive group of the dye readily couples with primary aliphatic amines, such as those introduced at the 5' or 3' end of a synthetic oligonucleotide, to form a stable amide bond. This protocol covers the labeling reaction, purification of the conjugate, and methods for characterization.

Data Presentation

Table 1: Spectroscopic and Physicochemical Properties of AF 594

Property	Value	Reference
Excitation Maximum (λ_{ex})	~590 nm	[1](2)
Emission Maximum (λ_{em})	~617 nm	[1](2)
Molar Extinction Coefficient (ϵ) at λ_{ex}	~73,000 cm ⁻¹ M ⁻¹	[1](2)
Optimal pH for Labeling	7.2 - 8.5	[3](4)

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the successful labeling of amino-modified oligonucleotides with **AF 594 NHS ester**.

Materials and Reagents

- Amino-modified oligonucleotide (5' or 3' amine)
- **AF 594 NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.0.[5][6] It is critical that the buffer is free of primary amines (e.g., Tris).[7]
- Nuclease-free water
- Ethanol (100% and 70%)
- 3 M Sodium Acetate, pH 5.2
- Purification column (e.g., desalting column or reverse-phase HPLC column)
- UV-Vis Spectrophotometer
- Microcentrifuge
- Vortexer

Protocol 1: AF 594 NHS Ester Labeling of Amino-Modified Oligonucleotides

This protocol is adapted for a 0.2 μ mole synthesis scale of an amino-modified oligonucleotide.
[\[5\]](#)

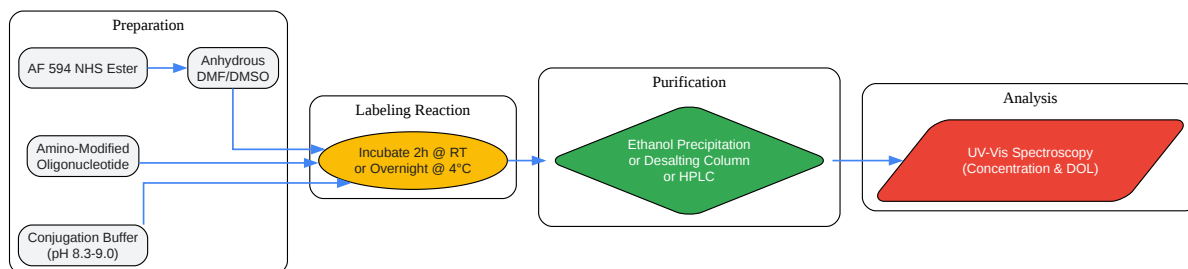
- Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3 to 0.8 mM.[\[6\]](#) If the oligonucleotide was deprotected with reagents containing amines (e.g., AMA), it must be desalted prior to the labeling reaction.[\[5\]](#)
- Dye Preparation: Immediately before use, dissolve the **AF 594 NHS ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[\[5\]](#) NHS esters are moisture-sensitive and should be handled in a dry environment.[\[6\]](#)
- Labeling Reaction: Add a 5-10 fold molar excess of the dissolved **AF 594 NHS ester** to the oligonucleotide solution.[\[8\]](#) Vortex the mixture gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[\[3\]](#)[\[5\]](#)
- Purification of the Labeled Oligonucleotide: The purification step is crucial to remove unreacted dye and unlabeled oligonucleotides. Several methods can be employed:
 - Ethanol Precipitation: This method removes the majority of the free dye.
 1. Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol to the reaction mixture.
 2. Incubate at -20°C for at least 30 minutes.[\[7\]](#)
 3. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
 4. Carefully decant the supernatant.
 5. Wash the pellet with cold 70% ethanol and centrifuge again.
 6. Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

- Size-Exclusion Chromatography (Desalting Column): This is a rapid method to separate the labeled oligonucleotide from smaller molecules like free dye. Follow the manufacturer's instructions for the specific column used.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most effective method for obtaining highly pure labeled oligonucleotides, as it can separate the labeled product from both the free dye and the unlabeled oligonucleotide.^[7] A dual HPLC purification process, before and after labeling, is often recommended for the highest purity.^{[1](2)}

Protocol 2: Characterization of Labeled Oligonucleotides

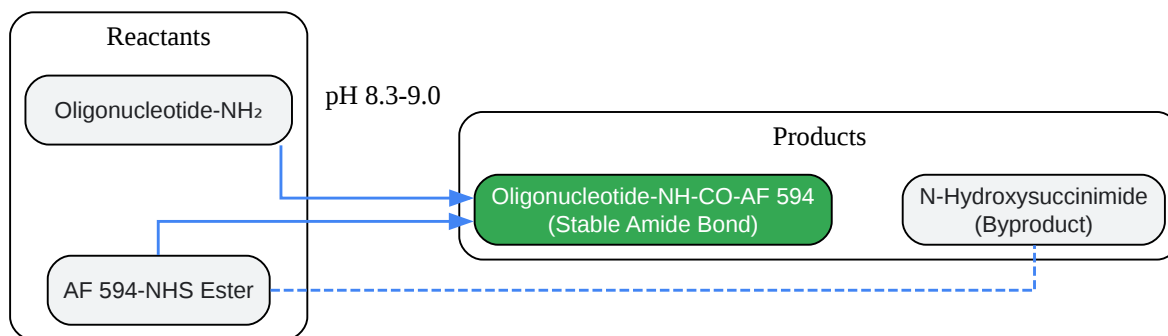
- Concentration Determination: The concentration of the labeled oligonucleotide is determined by measuring the absorbance at 260 nm (for the oligonucleotide) and at the excitation maximum of the dye (~590 nm for AF 594).
- Degree of Labeling (DOL) Calculation: The DOL, which is the molar ratio of the dye to the oligonucleotide, can be calculated using the Beer-Lambert law. It is important to correct for the dye's absorbance at 260 nm.
 - Oligonucleotide Concentration (M) = $[A_{260} - (A_{590} \times CF_{260})] / \epsilon_{260}$
 - Dye Concentration (M) = A_{590} / ϵ_{590}
 - DOL = Dye Concentration / Oligonucleotide Concentration
 - A_{260} and A_{590} are the absorbances at 260 nm and 590 nm, respectively.
 - ϵ_{260} is the molar extinction coefficient of the oligonucleotide (can be estimated based on the sequence).
 - ϵ_{590} is the molar extinction coefficient of AF 594 (~73,000 cm⁻¹M⁻¹).
 - CF_{260} is the correction factor (A_{260} of the dye / A_{590} of the dye).

Mandatory Visualizations



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Caption: Experimental workflow for AF 594 labeling of oligonucleotides.



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Caption: NHS ester reaction with a primary amine on an oligonucleotide.

Troubleshooting

Table 2: Common Issues and Solutions in Oligonucleotide Labeling

Issue	Possible Cause	Recommended Solution
Low Labeling Efficiency	pH of the reaction buffer is too low or too high.	Verify the pH of the conjugation buffer is between 8.3 and 9.0. [5]
Presence of amine-containing buffers (e.g., Tris).	Use a buffer free of primary amines, such as sodium bicarbonate or borate. [7]	
Hydrolysis of the NHS ester due to moisture.	Use anhydrous DMF or DMSO to dissolve the NHS ester and minimize exposure to moisture. [6]	
Inactive NHS ester.	Use a fresh vial of the NHS ester.	
Poor Recovery After Purification	Loss of sample during ethanol precipitation.	Ensure complete precipitation by using appropriate salt concentrations and incubation times at low temperatures.
Inefficient binding or elution from the purification column.	Optimize the binding and elution conditions for the specific column used.	
Inaccurate DOL Calculation	Presence of free dye in the purified sample.	Ensure thorough purification to remove all unreacted dye. HPLC is recommended for high purity. [7]
Incorrect extinction coefficients used.	Use the correct molar extinction coefficients for both the oligonucleotide and the dye.	

Application Example: Fluorescence In Situ Hybridization (FISH)

Fluorescently labeled oligonucleotides are commonly used as probes in FISH to detect specific DNA or RNA sequences within cells or tissues.

Abbreviated FISH Protocol

- **Sample Preparation:** Prepare and fix cells or tissue sections on a microscope slide.
- **Permeabilization:** Treat the samples to allow the probe to access the target nucleic acid.
- **Probe Hybridization:** Apply the AF 594-labeled oligonucleotide probe to the sample in a hybridization buffer. Denature the probe and target DNA by heating, then incubate to allow for hybridization.
- **Washing:** Wash the slides to remove unbound and non-specifically bound probes.
- **Counterstaining and Mounting:** Stain the cell nuclei with a counterstain (e.g., DAPI) and mount the slide with an anti-fade mounting medium.
- **Imaging:** Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for AF 594.

This application highlights the utility of AF 594-labeled oligonucleotides in visualizing the spatial organization of nucleic acids in a cellular context.

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